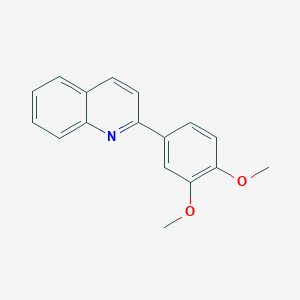

2-(3,4-Dimethoxyphenyl)quinoline

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-10-8-13(11-17(16)20-2)15-9-7-12-5-3-4-6-14(12)18-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBHMWSKJQZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Quinoline and Its Analogues

Established Synthetic Strategies for 2-Arylquinoline Scaffolds

The construction of 2-arylquinolines can be achieved through several key synthetic disconnections, leading to a variety of powerful and adaptable reactions.

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. For 2-arylquinolines, gold catalysts promote unique cascade reactions, enabling the efficient formation of the quinoline (B57606) core. One such method involves the reaction of an aniline (B41778) bearing an acetal (B89532) moiety with an aryl alkyne. nih.gov This process, described as a formal [4+2]-cycloaddition, proceeds through a gold acetylide intermediate that adds to an oxonium ion, followed by a 6-endo-dig cyclization. nih.gov The cationic gold catalyst uniquely activates the alkyne for two different processes. nih.gov

Another gold-catalyzed approach utilizes the reaction between 2-aminoaryl carbonyl compounds and internal alkynes. acs.org A combination of (PPh₃)AuCl and AgOTf effectively catalyzes the cycloaddition, affording a diverse range of polyfunctionalized quinolines in good to excellent yields. acs.orgresearchgate.net Furthermore, gold catalysts can facilitate a cascade reaction between β-(2-aminophenyl)-α,β-ynones and ynamides, providing a pathway to polysubstituted 2-aminoquinolines. acs.org

Table 1: Examples of Gold-Catalyzed Synthesis of Quinolines

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aniline with acetal moiety, Aryl alkyne | Cationic Gold | 2-Arylquinolines | Varied | nih.gov |

| 2-Aminoaryl carbonyls, Internal alkynes | (PPh₃)AuCl/AgOTf | Polyfunctionalized quinolines | Up to 93% | acs.org |

The Povarov reaction, a [4+2] cycloaddition between an N-arylimine and an electron-rich alkene, is a cornerstone for the synthesis of tetrahydroquinolines, which can then be aromatized to quinolines. A notable example is the synthesis of a 2,4-diarylquinoline derivative using a two-step procedure. mdpi.comsemanticscholar.org This involves a BF₃·OEt₂-catalyzed three-component Povarov cycloaddition to form a cis-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinoline intermediate. mdpi.comsemanticscholar.org This intermediate is then subjected to an oxidative dehydrogenation aromatization process, often using an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system under microwave irradiation, to yield the final 2,4-diarylquinoline. mdpi.comsemanticscholar.org

Variations of this strategy exist, such as an iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes, which proceeds through a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization cascade. organic-chemistry.org More recently, photocatalysis has been applied to the Povarov reaction, using a semiconductor photocatalyst like Ag/g-C₃N₄ and blue LED light to synthesize 2-arylquinolines. mdpi.com

The A³-coupling reaction is a powerful one-pot, three-component reaction that combines an aniline, an aldehyde, and a terminal alkyne to form a propargylamine (B41283). wikipedia.orgrsc.org These propargylamines are valuable intermediates that can be cyclized to form various nitrogen-containing heterocycles, including quinolines. The reaction is typically catalyzed by a transition metal, with gold and copper being common choices. researchgate.netmdpi.com

The general mechanism involves the metal catalyst activating the alkyne to form a metal acetylide. wikipedia.org Concurrently, the aniline and aldehyde condense to form an imine, which then undergoes nucleophilic attack by the metal acetylide to generate the propargylamine product. wikipedia.org For the synthesis of 2,4-disubstituted quinolines, this methodology has gained significant attention due to its operational simplicity and high atom economy. researchgate.net

Table 2: Catalysts in A³-Coupling Reactions

| Catalyst Type | Role | Key Feature | Reference |

|---|---|---|---|

| Gold (e.g., HAuCl₄) | C-H activation of alkyne | Can be used for enantioselective synthesis | researchgate.net |

| Copper (e.g., CuBr) | C-H activation of alkyne | Often used with chiral ligands for asymmetry | nih.gov |

Traditional methods for quinoline synthesis often rely on the condensation of anilines or related precursors followed by cyclization. The Skraup synthesis, a classic example, involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. evitachem.com Other notable methods include:

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com

Combes Synthesis: The acid-catalyzed condensation of anilines with β-diketones. organic-chemistry.org

Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline. organic-chemistry.org

Modern variations often employ catalysts to improve yields and conditions. For instance, an efficient one-pot synthesis of 4-alkoxy-2-arylquinolines has been developed through the sulfuric acid-promoted condensation and cyclization of 2-((trimethylsilyl)ethynyl)anilines with arylaldehydes in alcoholic solvents. researchgate.net Copper-catalyzed cascade cyclizations have also been developed as an efficient means to access 2-arylquinolines. bohrium.comcolab.ws

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly effective for creating 2-arylquinolines. nih.gov This can be achieved by coupling arylboronic acids with suitably halogenated quinolines. For example, palladium on charcoal (Pd/C) has been used to catalyze the Suzuki-Miyaura coupling of haloquinolines with arylboronic acids, though the addition of a phosphine (B1218219) ligand is often necessary. acs.org

Tandem and cascade reactions initiated by palladium catalysis also provide elegant routes to the quinoline core. A novel protocol involves the palladium-catalyzed tandem reaction of 2-aminostyryl nitriles with arylboronic acids. nih.gov This transformation is believed to proceed via nucleophilic addition of an aryl palladium species to the nitrile, generating an aryl ketone intermediate which then undergoes intramolecular cyclization and dehydration. nih.gov Another strategy involves the palladium-catalyzed cascade reaction of 2-iodoanilines with β-chloropropiophenones. researchgate.net

Targeted Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline

While the general methods above are applicable, specific synthetic routes have been reported for this compound itself. One direct approach is the Friedel-Crafts acylation of quinoline with 3,4-dimethoxybenzoyl chloride, using a Lewis acid catalyst like aluminum chloride to introduce the dimethoxyphenyl group onto the quinoline core. evitachem.com Another potential, though more traditional, route is the Skraup synthesis, which would involve the condensation of an appropriately substituted aniline with glycerol. evitachem.com

The compound was also synthesized as part of a research program aimed at identifying inhibitors of the NorA efflux pump in Staphylococcus aureus, highlighting its relevance in medicinal chemistry research. evitachem.com A related derivative, this compound-4-carbohydrazide, has been synthesized by reacting 3,4-dimethoxybenzaldehyde (B141060) with quinoline-4-carboxylic acid hydrazide.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Arylquinoline |

| 3,4-Dimethoxybenzoyl chloride |

| Aluminum chloride |

| Aniline |

| Glycerol |

| Sulfuric acid |

| (PPh₃)AuCl |

| AgOTf |

| β-(2-aminophenyl)-α,β-ynone |

| Ynamide |

| 2-Aminoquinoline |

| 2-Aminoaryl carbonyl |

| BF₃·OEt₂ |

| cis-2,4-Diaryl-r-3-methyl-1,2,3,4-tetrahydroquinoline |

| Iodine |

| Dimethyl sulfoxide (DMSO) |

| 2,4-Diarylquinoline |

| Ag/g-C₃N₄ |

| Propargylamine |

| HAuCl₄ |

| CuBr |

| 2-((trimethylsilyl)ethynyl)aniline |

| Arylaldehyde |

| 4-Alkoxy-2-arylquinoline |

| 2-Aminoaryl aldehyde |

| 2-Aminoaryl ketone |

| β-Diketone |

| α,β-Unsaturated carbonyl compound |

| Palladium on charcoal (Pd/C) |

| Arylboronic acid |

| Haloquinoline |

| 2-Aminostyryl nitrile |

| 2-Iodoaniline |

| β-Chloropropiophenone |

| Quinoline |

| This compound-4-carbohydrazide |

| 3,4-Dimethoxybenzaldehyde |

| Quinoline-4-carboxylic acid hydrazide |

Strategic Derivatization and Analogue Synthesis of this compound

The core structure of this compound serves as a versatile template for generating a library of analogues. By systematically altering different regions of the molecule, researchers can probe structure-activity relationships (SAR) and develop compounds with enhanced or novel properties. These modifications typically target the quinoline ring system or the dimethoxyphenyl moiety.

A primary strategy for derivatization involves introducing various substituents onto the quinoline ring of the parent compound. These modifications can influence the molecule's electronic properties, solubility, and steric profile, which in turn can modulate its biological activity.

Research has demonstrated the synthesis of analogues with functional groups at several positions of the quinoline core. For instance, a series of 2-(aryl)quinolines were developed as potential inhibitors of the multidrug resistance protein 2 (MRP2). researchgate.netnih.gov In this series, a benzoyl group was introduced at the 6- or 8-position and a carboxyl group at the 4-position of the this compound scaffold. researchgate.netnih.gov The resulting compound, 6-benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid, showed significant MRP2 inhibition. researchgate.netnih.gov The corresponding methyl ester was also synthesized, indicating that the carboxyl group at the C-4 position may be crucial for interaction with the target protein. researchgate.netnih.gov

Further demonstrating the versatility of quinoline ring substitution, researchers have synthesized 6-chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid and 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid. nih.gov These compounds, prepared via the Pfitzinger reaction of 5-chloroisatin (B99725) with the corresponding aryl acetophenones, highlight the introduction of a halogen and an additional carboxylic acid function onto the quinoline backbone. nih.gov Other modifications include the development of 3-benzyl-6-bromo-2-methoxy quinoline derivatives, which have shown activity against Mycobacterium tuberculosis. researchgate.net The synthesis of 2,4-dichloro-6-methoxy/ethoxy quinolines, which can be further functionalized by reaction with various amines at the 4-position, provides another route to novel analogues. heteroletters.org

A different approach involves creating styryl derivatives. A series of 2,4-bis((E)-styryl)quinoline-3-carboxylates were synthesized, showcasing extensive modification at the 2, 3, and 4-positions of the quinoline ring. nih.gov

| Compound Name | Substitution on Quinoline Ring | Reference(s) |

| 6-Benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | 6-benzoyl, 4-carboxy | researchgate.net, nih.gov |

| Methyl 6-benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate | 6-benzoyl, 4-methoxycarbonyl | researchgate.net |

| 6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | 6-chloro, 4-carboxy | nih.gov |

| 3-Benzyl-6-bromo-2-methoxyquinoline derivatives | 3-benzyl, 6-bromo, 2-methoxy | researchgate.net |

| 2,4-Dichloro-6-methoxyquinoline | 2,4-dichloro, 6-methoxy | heteroletters.org |

| Ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylate | 2,4-distyryl, 3-ethoxycarbonyl | nih.gov |

Altering the electronic nature and substitution pattern of the phenyl ring at the 2-position is another key derivatization strategy. Modifications to the dimethoxyphenyl group can significantly impact the compound's interaction with biological targets.

For example, analogues have been synthesized where the 3,4-dimethoxy pattern is changed. One such compound is 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, where one methoxy (B1213986) group is replaced by a hydroxyl group. nih.gov Another variation involves changing the substitution pattern entirely, as seen in 6-chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid. nih.gov

The phenyl ring itself can be substituted with different groups. The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives from 2-(4-bromophenyl)quinoline-4-carboxylic acid is a clear example of this approach. nih.gov This strategy allows for the introduction of new functionalities for further hybridization. In the development of small-molecule inhibitors for the hypoxia-inducible factor (HIF) pathway, various aryl groups were substituted at the 2-position, including 3,4-dimethoxyphenyl and 2,4-dimethoxyphenyl derivatives, to establish a structure-activity relationship profile. nih.gov Similarly, in a study on mefloquine (B1676156) analogues, derivatives with 2-methoxyphenyl and 2,3-dimethoxyphenyl groups were synthesized and evaluated. mdpi.com

| Compound Name | Modification on Phenyl Moiety | Reference(s) |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 4-hydroxy-3-methoxy substitution | nih.gov |

| 6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | 2,4-dimethoxy substitution | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | 4-bromo substitution | nih.gov |

| N-(3,4-Dimethoxyphenyl)sulfonyl analogue of benzopyran | 3,4-dimethoxyphenyl group attached to a sulfonyl linker | nih.gov |

| Mefloquine analogue with 2,3-dimethoxyphenyl substituent | 2,3-dimethoxy substitution | mdpi.com |

Green Chemistry Approaches in Quinoline Synthesis

The synthesis of quinoline and its derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govijpsjournal.comnih.gov However, these methods often involve harsh conditions, hazardous reagents, and the generation of significant waste. ijpsjournal.comnih.gov In response, the principles of green chemistry are increasingly being applied to quinoline synthesis to develop more sustainable and efficient protocols. ijpsjournal.combohrium.com

Green chemistry strategies focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts. bohrium.comresearchgate.net Water and ethanol (B145695) are prominent examples of greener solvents that are utilized to replace hazardous organic solvents. bohrium.comresearchgate.net

A variety of green catalysts have been employed effectively in one-pot syntheses of quinoline analogues. These include:

p-Toluenesulfonic acid (p-TSA) bohrium.comresearchgate.net

DABCO (1,4-diazabicyclo[2.2.2]octane) bohrium.com

Ammonium acetate (B1210297) bohrium.comresearchgate.net

Potassium carbonate (K₂CO₃) bohrium.comresearchgate.net

Formic acid ijpsjournal.com

Nanocatalysts, such as iron(III) oxide nanoparticles (Fe₃O₄ NPs) nih.gov

These catalysts offer advantages like milder reaction conditions, improved selectivity, and often, the ability to be recovered and reused. nih.govijpsjournal.com Furthermore, energy-efficient techniques such as microwave-assisted synthesis (MAS) and ultrasound irradiation are being explored to accelerate reactions and reduce energy input. ijpsjournal.comnih.gov The development of catalyst-free techniques and one-pot multicomponent reactions further exemplifies the shift towards more efficient and sustainable synthetic methodologies in quinoline chemistry. bohrium.comresearchgate.net

Structure Activity Relationship Sar Studies of 2 3,4 Dimethoxyphenyl Quinoline Analogues

Substituent Effects on the Quinoline (B57606) Ring System and Resultant Biological Efficacy

Modifications to the quinoline ring of 2-phenylquinoline (B181262) analogues have profound effects on their biological efficacy. The position and nature of substituents can influence properties like potency, selectivity, and even the mechanism of action.

For instance, in the context of anticancer activity, quinoline derivatives are known to act through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. researchgate.net The introduction of different substituents on the quinoline ring can modulate these activities. In a series of 2-phenylquinoline-4-carboxamides designed as tubulin polymerization inhibitors, the substitution pattern on the quinoline ring was critical for their antiproliferative activity against various cancer cell lines. nih.gov

In the development of inhibitors for the Staphylococcus aureus NorA efflux pump, which confers resistance to antibiotics like ciprofloxacin, specific substitutions on the 2-phenylquinoline core are crucial. researchgate.net Research has highlighted that the introduction of a methoxy (B1213986) group at the C-6 position of the quinoline ring significantly enhances NorA efflux pump inhibitory activity while reducing toxicity to human cells. researchgate.net Conversely, replacing this methoxy group with a hydroxyl group or other O-alkylamino chains at the same position resulted in less potent analogues. researchgate.net Furthermore, shifting the aryl group from the C-2 to the C-3 position of the quinoline ring altered the activity spectrum, increasing efficacy against nontuberculous mycobacteria but decreasing it against S. aureus. researchgate.net

The table below summarizes the effect of various substituents on the quinoline ring on the biological activity of 2-phenylquinoline analogues.

| Substituent Position | Substituent | Effect on Biological Activity | Target/Application | Reference |

| C-4 | Alkylamino chain | Essential for NorA efflux pump inhibition | S. aureus | researchgate.net |

| C-4 | Basic ethoxy side chain | Important for anti-SARS-CoV-2 activity | Antiviral | nih.gov |

| C-4 | Piperidine (B6355638) moiety | Promising for anti-SARS-CoV-2 activity | Antiviral | nih.govacs.org |

| C-4 | Benzylpiperazine moiety | Variable effect on anti-SARS-CoV-2 activity | Antiviral | nih.govacs.org |

| C-4 | 6,7-dimethoxytetrahydroisoquinoline | Potent activity against SARS-CoV-2 helicase (nsp13) | Antiviral | nih.govacs.org |

| C-6 | Methoxy group | Strong improvement in NorA efflux pump inhibition, lower toxicity | S. aureus | researchgate.net |

| C-6 | Benzyloxy moiety | Retained NorA inhibition, but increased toxicity | S. aureus | researchgate.net |

| C-6 | Hydroxy or O-alkylamino chains | Reduced potency as NorA efflux pump inhibitors | S. aureus | researchgate.net |

| C-6, C-7 | Methoxy groups | Favorable for anti-SARS-CoV-2 activity | Antiviral | nih.gov |

Contribution of the 3,4-Dimethoxyphenyl Moiety to Biological Activity Profiles

In studies of NorA efflux pump inhibitors, the presence of methoxy groups on the 2-phenylquinoline scaffold was systematically investigated. researchgate.net It was found that these groups are present in many known NorA inhibitors, suggesting their importance. researchgate.net The 3,4-dimethoxy substitution pattern, in particular, has been featured in compounds designed as inhibitors of multidrug resistance protein 2 (MRP2). For example, a 4-carboxy quinoline with a 2-(3,4-dimethoxyphenyl) substituent showed significant MRP2 inhibition activity. researchgate.net

The importance of the phenyl ring's substitution is also evident in the development of histone deacetylase (HDAC) inhibitors. A series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were designed where the phenyl group acts as a "cap" structure, forming hydrophobic interactions within the active site of the enzyme. nih.gov Variations in the substitution on this phenyl ring, such as difluoro- or phenyl-substitutions, were found to be beneficial for the inhibitory activity. nih.gov

The table below illustrates the impact of the 2-aryl substituent on the biological activity of quinoline derivatives.

| 2-Aryl Moiety | Biological Target/Activity | Key Findings | Reference |

| 3,4-Dimethoxyphenyl | MRP2 Inhibition | A 4-carboxy quinoline with this moiety was a potent MRP2 inhibitor. | researchgate.net |

| p-Tolyl | MRP2 Inhibition | Replacement of the 3,4-dimethoxyphenyl with p-tolyl led to decreased activity. | researchgate.net |

| Phenyl (unsubstituted) | HDAC Inhibition | Used as a base for introducing other "cap" groups. | nih.gov |

| Difluoro-substituted Phenyl | HDAC Inhibition | Showed enhanced inhibitory activity compared to unsubstituted phenyl. | nih.gov |

| p-Propoxyphenyl | Anti-SARS-CoV-2 Activity | This moiety at C-2 was identified as a key structural feature for antiviral activity. | nih.govacs.org |

Pharmacological Impact of Linker and Peripheral Structural Modifications

The introduction of linkers and other peripheral structural elements to the 2-(3,4-Dimethoxyphenyl)quinoline core can significantly alter the pharmacological profile of the resulting analogues. These modifications can influence factors such as solubility, cell permeability, and interaction with the biological target.

In the design of novel HDAC inhibitors, a linker is used to connect the 2-substituted phenylquinoline-4-carboxylic acid "cap" group to a zinc-binding group (ZBG), such as hydroxamic acid or hydrazide. nih.gov The nature of this linker and the ZBG were found to be critical for both potency and selectivity. For instance, hydrazide-bearing compounds showed improved inhibitory activities against HDACs 1, 2, and 3. nih.gov

Similarly, in the context of anti-coronavirus activity, a basic side chain attached to the C-4 position of the quinoline ring via an ether linker was found to be crucial. acs.org While an ethoxy linker was common, the length of this spacer was also varied, impacting the antiviral potency. acs.org The nature of the terminal basic group at the end of this linker, such as a piperidine or benzylpiperazine, also had a significant effect on the activity. nih.govacs.org

The development of P-glycoprotein (P-gp) inhibitors also highlights the importance of peripheral modifications. In a series of 6-methoxy-2-arylquinolines, the introduction of an alcohol group (e.g., in compounds 5a and 5b) led to significant inhibition of P-gp-mediated efflux. semanticscholar.org

The table below provides examples of how linker and peripheral modifications affect the biological activity of 2-phenylquinoline analogues.

| Modification Type | Structural Feature | Biological Target/Activity | Impact | Reference |

| Linker and ZBG | Hydroxamic acid or hydrazide linker | HDAC Inhibition | Hydrazide-bearing compounds showed improved activity and selectivity for HDACs 1, 2, and 3. | nih.gov |

| Ether Linker | Ethoxy linker at C-4 | Anti-SARS-CoV-2 Activity | Crucial for antiviral activity, with linker length influencing potency. | acs.org |

| Peripheral Group | Alcohol group | P-gp Inhibition | Significantly inhibited P-gp efflux. | semanticscholar.org |

| Peripheral Group | Basic side chain at C-4 | Anti-SARS-CoV-2 Activity | Essential for antiviral activity, with the type of base (piperidine vs. benzylpiperazine) being important. | nih.govacs.org |

Computational Chemistry and in Silico Drug Design for 2 3,4 Dimethoxyphenyl Quinoline

Computational Ligand-Target Docking and Binding Affinity Analysis

Computational ligand-target docking is a pivotal technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the analysis of binding affinity and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Studies on quinoline (B57606) derivatives have extensively used molecular docking to elucidate their mechanism of action against various biological targets. For instance, docking studies have been employed to model the interactions of quinoline derivatives with target proteins like Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and DNA gyrase. nih.gov In the context of cancer therapy, various 2-arylquinolines have been docked into the ATP-binding sites of EGFR and Focal Adhesion Kinase (FAK). These studies revealed that the quinoline scaffold fits well within the kinase hinge region, a common feature for kinase inhibitors. tandfonline.com

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. For example, docking of a series of 2-arylquinolines into the EGFR active site yielded docking scores ranging from -7.9 to -9.7 kcal/mol, which were superior to the co-crystallized ligand's score of -7.2 kcal/mol. tandfonline.com One derivative, compound 20c from a study, demonstrated the best binding energy of -9.7 kcal/mol, forming two hydrogen bonds with key residues K721 and T766. tandfonline.com Similarly, docking of a quinoline derivative against the DNA gyrase receptor showed a strong binding energy of -18.8 kcal/mol, significantly lower than the standard drug isoniazid (B1672263) (-14.6 kcal/mol), suggesting high potential as an anti-tubercular agent. nih.gov Research on 2-aminothiazole (B372263) derivatives has highlighted that compounds containing a quinoline moiety exhibit higher binding affinity compared to those with isoquinoline (B145761) or naphthalene (B1677914) groups. nih.gov These docking results are crucial for prioritizing compounds for synthesis and biological evaluation.

Table 1: Docking Scores and Binding Energies of Selected Quinoline Derivatives

| Compound/Derivative Series | Target Protein | Binding Affinity/Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| 2-Arylquinolines (Series 20) | EGFR | -7.9 to -9.7 | K721, T766 | tandfonline.com |

| Quinoline Derivative (Compound 10) | DNA Gyrase | -18.8 | Not Specified | nih.gov |

| Isoniazid (Standard Drug) | DNA Gyrase | -14.6 | Not Specified | nih.gov |

| Co-crystallized Ligand | EGFR | -7.2 | Not Specified | tandfonline.com |

Quantum Chemical Analyses for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govrjptonline.org These analyses provide insights into molecular structure, stability, and reactivity, which are fundamental to understanding a compound's biological activity. nih.govuantwerpen.be DFT calculations are used to optimize molecular geometries and compute various descriptors like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution. nih.govrjptonline.org

For quinoline derivatives, DFT studies have been performed using various basis sets, such as B3LYP/6-31+G(d,p) and B3LYP/6-311G(d,p), to elucidate their structural and electronic characteristics. nih.govrjptonline.org The analysis of HOMO and LUMO energies helps in understanding the charge transfer within the molecule and its chemical reactivity. rjptonline.org The Molecular Electrostatic Potential (MEP) surface is particularly useful for identifying the sites prone to electrophilic and nucleophilic attacks, which is crucial for predicting how the molecule will interact with biological targets. rjptonline.orgdntb.gov.uaresearchgate.net For example, in quinoline derivatives, negative potential regions are often located around the nitrogen atom of the quinoline ring and any oxygen atoms, indicating these are likely sites for hydrogen bonding. uantwerpen.be Natural Bond Orbital (NBO) analysis further helps in understanding intramolecular charge transfer and the stability arising from hyperconjugative interactions. nih.govresearchgate.net These theoretical calculations provide a deep understanding of the molecule's intrinsic properties, guiding the design of derivatives with enhanced reactivity and specificity.

Table 2: DFT Methods Used in the Study of Quinoline Derivatives

| DFT Method/Basis Set | Properties Calculated | Application | Source |

|---|---|---|---|

| B3LYP/6-31+G(d,p) | Geometry Optimization, NBO, MEP, FMO | Structural analysis, hydrogen bond strength, stability | nih.gov |

| B3LYP/6-311G(d,p) | Geometry Optimization, FMO, MEP | Structural analysis, electronic excitations, reactivity sites | rjptonline.org |

| B3LYP/6-31G(d,p) | Geometry Optimization, Vibrational Frequencies, NBO, HOMO-LUMO | Structural characteristics, intramolecular charge transfer | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a crucial component of rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model can be used as a 3D query to search large chemical databases in a process known as virtual screening, aiming to discover novel compounds (analogs) with the desired activity. nih.govnih.gov

This approach has been successfully applied to quinoline-based compounds. For instance, a structure-based pharmacophore model was developed for tetrahydroquinoline derivatives to identify novel activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy. nih.gov The virtual screening of a focused library of approximately 12,000 tetrahydroquinoline compounds resulted in a hit list of 4,572 compounds that matched the pharmacophore model, which were then further filtered by docking. nih.gov Similarly, virtual screening campaigns have been performed to identify potent inhibitors for targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Such a screening of a database containing around 820,000 compounds led to the identification of 100 candidate inhibitors, with 10 showing inhibitory activity in subsequent biological assays. nih.gov Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. ajchem-a.com

Molecular Dynamics Simulations for Mechanistic Insights into Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This technique allows researchers to assess the stability of the predicted binding pose from docking studies and to understand the conformational changes that may occur upon ligand binding. tandfonline.comnih.gov

For quinoline derivatives, MD simulations have been instrumental in validating docking results and providing deeper mechanistic insights. tandfonline.com For example, a 100-nanosecond MD simulation was used to assess the stability of a 2-arylquinoline derivative in the active site of EGFR. The simulation showed that the complex remained stable, with the ligand forming stable hydrogen bonds and hydrophobic interactions throughout the simulation. tandfonline.com In another study, MD simulations of quinoline derivatives bound to tubulin helped to understand the interactions stabilizing the complex, such as the formation of 2-3 hydrogen bonds. nih.gov These simulations can reveal subtle but critical aspects of the ligand-target interaction, such as the movement of key amino acid residues or the role of water molecules in mediating binding, which are not captured by static docking models. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neliti.com By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the efficacy of new, untested compounds. nih.govacs.org

Numerous QSAR studies have been conducted on quinoline derivatives for various therapeutic targets. nih.govresearchgate.netturkjps.org For example, a QSAR model was developed for a series of quinoline derivatives to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov This model, built using machine learning methods, achieved a high coefficient of determination (R²) of 95%, indicating a strong correlation between the selected descriptor and the biological activity. nih.gov Another QSAR study on 4-(2-fluorophenoxy) quinoline derivatives as c-MET kinase inhibitors also resulted in a robust and predictive model. turkjps.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that have been applied to quinoline derivatives to create predictive models based on 3D fields around the molecules. nih.govresearchgate.net These models generate contour maps that visualize regions where steric, electrostatic, or other properties should be modified to enhance activity, providing clear guidance for the design of more potent analogs. researchgate.net

Table 3: QSAR Model Statistics for Quinoline Derivatives

| Compound Series/Target | QSAR Method | R² (Coefficient of Determination) | q² (Cross-validated R²) | Source |

|---|---|---|---|---|

| Quinoline derivatives / P-glycoprotein (ABCB1) | Gradient Boosting (catboost) | 0.95 | Not Specified | nih.gov |

| Quinoline derivatives / Topoisomerase-II | CoMFA | 0.966 | 0.592 | researchgate.net |

| Quinoline derivatives / Topoisomerase-II | CoMSIA | 0.985 | 0.533 | researchgate.net |

| 2-Aminothiazoles / Prion Protein | CoMFA & CoMSIA | Not Specified | Highly Predictive | nih.gov |

Future Perspectives and Translational Research Directions for 2 3,4 Dimethoxyphenyl Quinoline

Translational Potential: Development of Novel Therapeutic Agents

The 2-(3,4-dimethoxyphenyl)quinoline core structure is a key component in compounds designed for a variety of therapeutic applications, including anticancer and antimicrobial agents. arabjchem.org Research has shown that derivatives of this compound can exhibit significant biological effects. For instance, certain 2-arylquinoline derivatives have been investigated as inhibitors of multidrug resistance proteins (MRP), which are involved in the resistance of cancer cells to chemotherapy. nih.gov

One study focused on the design of 2-arylquinoline-4-carboxylic acids as inhibitors of MRP2. nih.gov Among the synthesized compounds, a derivative featuring the 2-(3,4-dimethoxyphenyl) moiety demonstrated notable MRP2 inhibition, suggesting its potential to be developed as an adjunct in chemotherapy to overcome drug resistance. nih.gov Furthermore, other quinoline (B57606) derivatives have shown promise as kinase inhibitors, which are crucial in cancer therapy for disrupting signaling pathways that drive tumor growth. nih.gov The 2-(3,4-dimethoxyphenyl) group can be a key pharmacophore in these inhibitors, contributing to their binding affinity and selectivity. ontosight.ai

The antileishmanial activity of 2-substituted quinoline alkaloids has also been reported, with 2-(3,4-dimethoxyphenylethyl)quinoline being as effective as the reference drug in in-vitro studies. nih.gov This highlights the potential for developing new treatments for neglected tropical diseases based on this scaffold.

The translational potential of this compound and its analogs is further supported by their inclusion in chemical libraries for drug discovery, where they are screened for a wide range of biological activities. ontosight.ai The development of theranostic ligands based on the quinoline structure for targeting fibroblast activation protein (FAP) in cancer also underscores the versatility of this scaffold in creating agents for both diagnosis and therapy. snmjournals.org

Strategies for Multi-Target Directed Ligand Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological targets. chemrxiv.org This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more targets simultaneously. chemrxiv.orgnih.gov The this compound scaffold is well-suited for this approach due to its synthetic tractability, allowing for the incorporation of various functional groups to engage with different biological targets. arabjchem.org

For instance, in the context of Alzheimer's disease, MTDLs are being designed to inhibit both cholinesterases and monoamine oxidases, enzymes implicated in the disease's progression. researchgate.netunisi.it The 2-(3,4-dimethoxyphenyl) moiety can serve as a core fragment in such MTDLs, with other parts of the molecule tailored to interact with additional targets. ontosight.ai

Researchers have also explored the design of quinoline-based hybrids that combine the features of different pharmacophores to achieve multi-target activity. For example, quinoline-chalcone hybrids have been investigated as potential multi-target anticancer agents. mdpi.com The design of such molecules often involves computational methods, such as molecular docking, to predict their binding modes and affinities for different targets. mdpi.com

The development of MTDLs based on the this compound scaffold represents a promising strategy for creating more effective therapies for complex diseases.

Emerging Synthetic Strategies for Structural Diversification and Lead Optimization

The ability to synthesize a wide range of derivatives of a lead compound is crucial for lead optimization and for exploring the structure-activity relationship (SAR). usf.edu For the this compound scaffold, several emerging synthetic strategies are enabling greater structural diversification.

Traditional methods for synthesizing quinolines, such as the Doebner reaction, are being complemented by modern techniques that offer greater efficiency and versatility. nih.gov For instance, photochemical methods for the alkylation of heteroarenes like quinoline provide a means for introducing novel substituents. rsc.org Microwave-assisted synthesis has also been employed to accelerate the synthesis of quinoline derivatives. rsc.org

The functionalization of the quinoline ring at various positions allows for the fine-tuning of the molecule's properties. rsc.org For example, modifications at the 4- and 6-positions of the quinoline ring have been explored to improve the potency and pharmacokinetic profile of quinoline-based inhibitors. rsc.org The synthesis of N-acylated tetrahydroquinolines through a one-pot, three-component Povarov reaction followed by N-furoylation is another example of a modern synthetic approach to generate diverse quinoline-based molecules. mdpi.com

These advanced synthetic methods are essential for generating libraries of this compound derivatives for biological screening and for optimizing the properties of lead compounds.

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new chemical entities. doaj.orgazoai.com For the this compound scaffold, these computational tools can be used to design novel analogs with improved drug-like properties.

Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to generate new chemical structures with desired characteristics. azoai.com For example, a medical generative adversarial network (MedGAN) has been used to generate novel quinoline-scaffold molecules with good drug-likeness attributes. azoai.com Such models can be specifically tailored to generate derivatives of this compound with predicted activity against a particular biological target.

Machine learning models can also be used to predict the biological activity and physicochemical properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. mdpi.com For instance, ML models have been developed to predict the reactive sites of quinoline derivatives for electrophilic substitution, which can guide the synthesis of new analogs. doaj.orgresearchgate.net

The integration of AI and ML into the drug discovery pipeline has the potential to significantly accelerate the design of new therapeutic agents based on the this compound scaffold.

Accelerated Pre-clinical Development and Lead Compound Optimization

The pre-clinical phase of drug development is often a lengthy and expensive process. However, modern strategies are helping to accelerate this phase for promising lead compounds like derivatives of this compound.

In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are now routinely used to assess the drug-like properties of compounds early in the discovery process. mdpi.com This allows for the early identification of potential liabilities and for the optimization of the compound's pharmacokinetic profile. usf.edu

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are also critical for lead optimization. usf.edu By systematically modifying the structure of the lead compound and evaluating the effects on its activity and properties, researchers can identify the key structural features required for optimal performance. nih.gov For example, in the development of antimalarial 4(1H)-quinolones, SAR and SPR studies led to the identification of analogs with improved solubility and in vivo efficacy. usf.edu

The use of these accelerated pre-clinical development strategies can help to de-risk the development of this compound-based drug candidates and increase their chances of reaching the clinic.

Q & A

Q. How can researchers optimize reaction conditions for synthesizing 2-(3,4-Dimethoxyphenyl)quinoline derivatives?

- Methodological Answer : Optimization involves varying catalysts (e.g., phosphorus oxychloride), temperature (348–353 K), and reaction duration (8+ hours). For example, esterification of quinaldic acid with substituted phenols under reflux conditions yields 50–65% crude product, which can be purified via recrystallization (ethanol) . Thin-layer chromatography (TLC) and elemental analysis should confirm purity and intermediate formation .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Use a combination of:

- 1H NMR : To identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm).

- IR spectroscopy : For functional group verification (C=O stretch ~1700 cm⁻¹ in esters).

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 48.1° between quinoline and phenyl planes) and crystallographic packing influenced by weak C–H···O interactions .

Q. How can acute toxicity be predicted computationally for novel this compound analogs?

- Methodological Answer : Tools like GUSAR-online predict toxicity using quantitative structure-activity relationship (QSAR) models. Input molecular descriptors (e.g., logP, topological polar surface area) to estimate LD₅₀ values. Validate predictions with in vitro assays (e.g., brine shrimp lethality) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response profiling : Test compounds across a broad concentration range (nM–µM) to identify non-linear effects.

- Target specificity assays : Use kinase profiling or receptor-binding studies to differentiate on-target vs. off-target effects.

- Comparative SAR : Modify substituents (e.g., replacing methoxy with methylenedioxy groups) to isolate activity contributors .

Q. How can regioselectivity challenges in synthesizing substituted quinoline cores be mitigated?

- Methodological Answer :

- Directed metalation : Use directing groups (e.g., amides) to control functionalization at C-2 or C-4 positions.

- Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions (e.g., dimerization) .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) during multi-step syntheses .

Q. What computational approaches predict the bioactivity of this compound derivatives against neurodegenerative targets?

- Methodological Answer :

- Molecular docking : Simulate binding to acetylcholinesterase (AChE) or amyloid-β using AutoDock Vina. Prioritize compounds with low binding energies (< -8 kcal/mol).

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories.

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase .

Q. How do electron-donating substituents (e.g., methoxy groups) influence the photophysical properties of quinoline derivatives?

- Methodological Answer :

- UV-Vis spectroscopy : Measure λₘₐₓ shifts (e.g., bathochromic shifts due to extended conjugation).

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate substituent effects with HOMO-LUMO gaps.

- Fluorescence quenching : Assess solvent polarity impacts on quantum yield .

Q. What synthetic routes enable the incorporation of bifunctional moieties (e.g., sulfonyl or piperazine groups) into the quinoline scaffold?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.